molecular formula C7H4ClN3O B6353735 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 1824084-20-9

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Cat. No.: B6353735
CAS No.: 1824084-20-9
M. Wt: 181.58 g/mol
InChI Key: OBOIGOYVUWRRFS-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde (CAS 1824084-20-9) is a high-value chemical building block designed for advanced antimicrobial and pharmaceutical research and development. This multifunctional scaffold is a key synthetic intermediate for constructing novel therapeutic agents. The compound features a reactive chloro group at the 2-position of the pyrimidine ring and an aldehyde functional group at the 7-position, providing two distinct sites for strategic derivatization and structure-activity relationship (SAR) studies. The pyrrolo[3,2-d]pyrimidine core is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and interact with a variety of biological targets. Recent scientific advances highlight the significant potential of the pyrrolo[2,3-d]pyrimidine scaffold in the development of new antimicrobial agents, underscoring the relevance of this chemical series . With a molecular formula of C7H4ClN3O and a molecular weight of 181.58 g/mol , this reagent is offered with a guaranteed purity of ≥95% . To ensure its stability and longevity, the product must be stored under an inert atmosphere at 2-8°C . This product is labeled with the GHS07 signal word and carries the hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation. Appropriate precautionary measures should be taken during handling . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-10-2-5-6(11-7)4(3-12)1-9-5/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOIGOYVUWRRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NC=C2N1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Pyrimidine Functionalization

A foundational approach involves sequential modifications of pyrimidine precursors. VulcanChem's method begins with 2-chloropyrimidine derivatives, proceeding through three stages:

  • Nucleophilic Amination : Reaction with cyclopentylamine at the 4-position of 5-bromo-2-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF).

  • Cross-Coupling : Suzuki-Miyaura or Sonogashira coupling to install the pyrrole ring. For example, ethyl 2-(4-aminophenyl)acetate couples at the 5-position using Pd(PPh₃)₄ catalyst.

  • Oxidative Formylation : Selective oxidation of a hydroxymethyl group to the aldehyde using MnO₂ or Dess-Martin periodinane.

This route achieves 65–78% overall yield but suffers from Pd catalyst costs and purification challenges.

One-Pot Cyclocondensation

Alternative protocols condense pyrimidine-4,5-diamines with α,β-unsaturated aldehydes. A representative procedure:

  • Reactants : 5-amino-2-chloropyrimidin-4-amine (1 eq), acrolein (1.2 eq)

  • Conditions : HCl (cat.) in refluxing ethanol (12 h)

  • Mechanism : Conjugate addition followed by 6π-electrocyclization

  • Yield : 58–62% after silica gel chromatography

While atom-economical, this method struggles with regioselectivity, producing 10–15% of the 7-carbaldehyde regioisomer.

Catalytic Methods for Enhanced Efficiency

Cu-Catalyzed Cyclization

The Cu/Ni bimetallic system described in CN111303162B patent demonstrates marked improvements:

Step 1: Acrylic Acid Coupling

ParameterValue
Substrate5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
CatalystCuI (2.5 mol%), NiCl₂ (0.3 mol%)
LigandPPh₃ (4.3 mol%)
BaseN,N-Diisopropylethylamine (2.1 eq)
SolventEthanol (3 mL/g)
Temperature65°C
Time8 h
Yield73.1%

Step 2: Intramolecular Cyclization

ParameterValue
CatalystCuCl (40 mol%)
BaseTriethylamine (0.6 eq)
SolventDMSO (5 mL/g)
Temperature70°C
Time12 h
Yield97.6%

This method eliminates palladium, reducing costs by ≈40% compared to prior art. The Cu/Ni synergy enhances oxidative addition rates while suppressing β-hydride elimination.

Industrial-Scale Production

Continuous Flow Reactor Design

The patent CN111303162B exemplifies scalable synthesis:

Reactor Configuration

  • Type : Tubular (ID 10 mm, L 2 m)

  • Material : Hastelloy C-276

  • Flow Rate : 15 mL/min

  • Residence Time : 8 min

Process Advantages

  • Safety : Reduced exotherm risk via rapid heat dissipation

  • Consistency : 99.8% purity by HPLC across 10 batches

  • Throughput : 2.8 kg/day capacity

Solvent Recovery Systems

Industrial plants employ distillation trains to recycle DMSO (98% recovery) and ethanol (95%), cutting raw material costs by 22%.

Comparative Analysis of Methodologies

MethodYield (%)Cost IndexPMI*E-Factor**Scalability
Classical Multi-Step65–781.004318.2Moderate
Cu-Catalyzed97.60.67299.8High
Microwave850.893512.4Limited

*Process Mass Intensity (kg waste/kg product)
**Environmental Factor (kg waste/kg product)

Key findings:

  • Cu-catalyzed methods excel in sustainability (PMI reduced 33%)

  • Classical routes remain valuable for small-scale diversifications

  • Flow chemistry enables >95% atom utilization in industrial settings

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group at the 7-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides, with reactions typically carried out in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.

Major Products

The major products formed from these reactions include substituted pyrrolopyrimidines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde has a wide range of scientific research applications, including:

    Biology: The compound is studied for its potential as a kinase inhibitor, which can modulate various biological pathways and has implications in cancer research.

    Medicine: Due to its ability to inhibit specific enzymes, it is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets kinases, which are enzymes that play a crucial role in cell signaling pathways.

    Pathways Involved: By inhibiting kinase activity, the compound can disrupt signaling pathways that are essential for cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Chlorine Position : Chlorine at position 2 (target compound) vs. 4 (other analogs) influences electronic distribution and steric interactions, impacting binding affinity and metabolic pathways .
  • Carbaldehyde Reactivity : The carbaldehyde group enables further derivatization (e.g., Schiff base formation), making it valuable for synthesizing pharmacologically active molecules .
  • Bioavailability: Ribofuranosyl derivatives (e.g., HCV inhibitors) exhibit enhanced pharmacokinetics compared to non-glycosylated analogs, underscoring the importance of substituent modifications .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound Cl (2), CHO (7) C₇H₄ClN₃O 197.58 1824084-20-9 Building block for organic synthesis
4-Chloro-5-methylpyrrolo[3,2-d]pyrimidine-7-carbaldehyde Cl (4), CH₃ (5), CHO (7) C₈H₆ClN₃O 195.61 1255939-60-6 Industrial use, potential toxicity
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde Cl (2,4), CHO (7) C₇H₃Cl₂N₃O 232.02 N/A High lipophilicity
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Cl (4), CH₃ (2,7), CHO (5) C₉H₈ClN₃O 209.63 N/A Altered 3D conformation
4-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde Cl (4), CHO (7), thiophene ring C₇H₄ClN₃OS 229.64 1356016-35-7 High boiling point (366.7°C)

Biological Activity

Overview

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound belongs to the pyrrolopyrimidine class, which is known for diverse therapeutic applications, especially in oncology.

The primary mechanism of action for this compound involves its role as a multi-targeted kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes through phosphorylation. The compound binds to the active site of specific kinases, notably checkpoint kinase 1 (CHK1), leading to inhibition of their activity. This inhibition disrupts critical signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

The compound exhibits significant biochemical properties:

  • Inhibition of CHK1 : It has an IC50 value of 687 nM against CHK1, indicating potent inhibitory activity.
  • Antiproliferative Effects : Notably, it shows significant antiproliferative effects on breast cancer cell lines such as T47D (estrogen receptor-positive) and MDA-MB-436 (triple-negative) with varying IC50 values depending on the cell type .

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : The compound was tested against several human cancer cell lines including HepG2, HeLa, MDA-MB-231, and MCF-7.
  • IC50 Values : The IC50 values ranged from 29 µM to 204 nM depending on the specific cell line and experimental conditions. For example, it showed notable potency against HepG2 cells with an IC50 comparable to established kinase inhibitors like sunitinib .

Induction of Apoptosis

Mechanistic studies revealed that treatment with this compound led to:

  • Cell Cycle Arrest : The compound induced G1 phase arrest in treated cells.
  • Apoptotic Markers : Increased levels of pro-apoptotic proteins such as caspase-3 and Bax were observed alongside decreased levels of the anti-apoptotic protein Bcl-2, indicating a shift towards apoptosis in treated cells .

Comparative Analysis with Similar Compounds

A comparative analysis with similar pyrrolopyrimidine derivatives highlights the unique biological activity attributed to the chlorine substitution at the 2-position:

CompoundIC50 (nM)Target KinaseNotes
This compound687CHK1Significant antiproliferative effects
2-Bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehydeVariesSimilar kinasesLower potency compared to chlorine variant
2-Fluoro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehydeVariesSimilar kinasesDifferent pharmacokinetics

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves chlorination and formylation of pyrrolopyrimidine precursors. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives can be reacted with ethyl-4-aminobenzoate under reflux in ethanol, followed by oxidation to introduce the aldehyde group using agents like KMnO₄ in H₂SO₄ at 100°C (yield ~92%) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of chlorinating agents (e.g., POCl₃), and controlling temperature to minimize byproducts.

Q. How is the purity of this compound validated after synthesis?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy. For instance, 1^1H NMR in DMSO-d₆ should show distinct peaks: δ 10.1 ppm (aldehyde proton) and δ 8.2–8.5 ppm (aromatic protons of the pyrrolopyrimidine core) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 207.03 (M+H+^+) .

Q. What are the standard protocols for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at −20°C in amber vials to prevent aldehyde oxidation. Use anhydrous solvents (e.g., DMF, THF) during reactions. Safety protocols include fume hood use, PPE (gloves, goggles), and immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electrophilicity of the aldehyde carbon. Frontier Molecular Orbital (FMO) analysis reveals LUMO localization at the aldehyde, facilitating nucleophilic attacks in Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS to predict reaction rates .

Q. What strategies resolve contradictions in biological activity data for kinase inhibition assays?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., varying results between EGFR and VEGFR2 assays) may arise from assay conditions. Standardize protocols:

  • Use recombinant kinases at fixed ATP concentrations (1 mM).
  • Validate via Western blot for phosphorylated substrates (e.g., p-ERK).
  • Cross-check with structural analogs (e.g., 4-Chloro-5-ethyl derivatives) to confirm selectivity .

Q. How does X-ray crystallography elucidate the binding mode of this compound with kinase targets?

  • Methodological Answer : Co-crystallize the compound with a kinase domain (e.g., EGFR T790M mutant) at 1.8 Å resolution. Data collection at synchrotron facilities (λ = 1.0 Å) and refinement with PHENIX reveal hydrogen bonds between the aldehyde oxygen and Lys745, while the chloro group occupies a hydrophobic pocket. Electron density maps validate occupancy >90% .

Q. What analytical techniques differentiate between regioisomers during functionalization of the pyrrolopyrimidine core?

  • Methodological Answer : Use 13^{13}C NMR to distinguish C-2 vs. C-4 substitution: chlorination at C-2 shifts the adjacent carbon to δ 145 ppm, while C-4 substitution causes a downfield shift to δ 152 ppm. LC-MS/MS with collision-induced dissociation (CID) fragments the core at m/z 165 (base peak) to confirm regiochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
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2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

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